(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a (2-(2-hydroxyethoxy)ethyl)amino group and at position 3 with a methylidene linkage to a thiazolidinone ring.
- A 3-isopropyl substituent on the thiazolidin-4-one ring, contributing steric bulk.
- A 7-methyl group on the pyrido-pyrimidinone core, enhancing lipophilicity.
- A thioxo group at position 2 of the thiazolidinone, which may influence redox properties or hydrogen bonding .
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-12(2)24-19(27)15(30-20(24)29)10-14-17(21-6-8-28-9-7-25)22-16-5-4-13(3)11-23(16)18(14)26/h4-5,10-12,21,25H,6-9H2,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGWFFMRYZGMC-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOCCO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex molecular structure that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-diabetic, and anti-infective activities, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a thioxothiazolidin core combined with a pyrido-pyrimidine moiety. The presence of hydroxyl and amino functional groups enhances its solubility and biological interactions. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the thiazolidin-4-one scaffold's efficacy in inhibiting cancer cell proliferation. Research indicates that derivatives of thiazolidin-4-one demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Key Findings:
- Mechanism of Action : Thiazolidin derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A derivative similar to the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 12 µM and 15 µM, respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12 |
| Derivative B | A549 | 15 |
Anti-Diabetic Activity
The compound exhibits potential anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels.
Research Insights:
- In Vivo Studies : Animal models treated with thiazolidinone derivatives showed a significant reduction in fasting blood glucose levels compared to control groups.
- Mechanism : The compound appears to activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and insulin sensitivity.
Anti-Infective Properties
Thiazolidin derivatives have also been evaluated for their antibacterial and antiviral activities.
Key Observations:
- Antibacterial Activity : Studies reveal that the compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus.
- Antiviral Activity : Some derivatives show promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating effectiveness against HIV strains with low toxicity profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thioxothiazolidin core or the pyrido-pyrimidine structure can significantly influence potency and selectivity.
Examples of Modifications:
- Substituting different alkyl groups on the thiazolidin ring may enhance hydrophobic interactions with target enzymes.
- Altering the hydroxyl group’s position can affect solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydrophilic Groups : The 2-(2-hydroxyethoxy)ethyl group in the target compound likely improves aqueous solubility compared to analogs with shorter hydroxyethyl or methoxyethyl chains . This is critical for bioavailability in drug design.
- Steric Bulk: The 3-isopropyl group on the thiazolidinone ring may enhance target binding specificity by restricting conformational flexibility, as seen in piroxicam analogs with bulky substituents showing improved HIV integrase inhibition .
- Thioxo Group: The thioxo moiety at position 2 of the thiazolidinone is conserved across analogs, suggesting its role in stabilizing tautomeric forms or participating in disulfide bond formation with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
